![molecular formula C9H6F3NO3 B030235 4-[(三氟乙酰)氨基]苯甲酸 CAS No. 404-26-2](/img/structure/B30235.png)

4-[(三氟乙酰)氨基]苯甲酸

描述

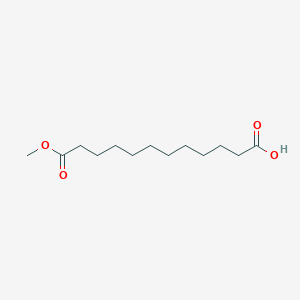

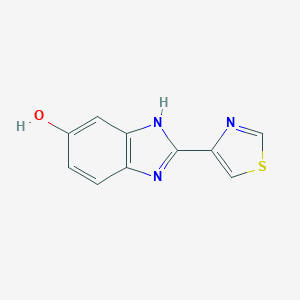

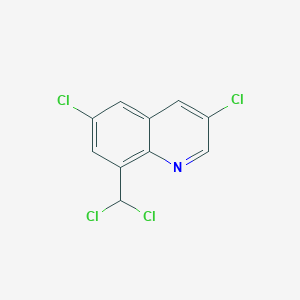

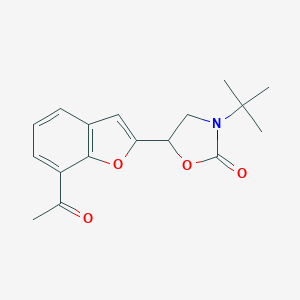

4-[(Trifluoroacetyl)amino]benzoic acid is a chemical compound with the empirical formula C9H5F3O3 . It has a molecular weight of 218.13 . The compound is also known by the synonym 4-(2,2,2-Trifluoroacetyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 4-[(Trifluoroacetyl)amino]benzoic acid contains a total of 22 bonds, including 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also features 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis

4-[(Trifluoroacetyl)amino]benzoic acid is a powder with a density of 1.5±0.1 g/cm^3 . It has a boiling point of 313.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.3 cm^3, and its polarizability is 17.3±0.5 10^-24 cm^3 .科学研究应用

Antimicrobial and Cytotoxic Agents

Field

Pharmaceutical Chemistry

Application

4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities. In this study, two pharmacophores were combined using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .

Method

The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Results

The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents. They showed antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Antifungal Activity

Application

Salicylanilide esters with 4-(trifluoromethyl)benzoic acid were synthesized and assayed in vitro as potential antimycotic agents .

Method

The synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid are presented .

Results

The antifungal activity of the presented derivatives was not uniform and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .

Synthesis of Salicylanilide 4-(Trifluoromethyl)benzoates

Field

Organic Chemistry

Application

4-(Trifluoromethyl)benzoic acid was used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .

Method

The synthesis was carried out via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Results

The resulting salicylanilide 4-(trifluoromethyl)benzoates were obtained .

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

Field

Analytical Chemistry

Application

4-(Trifluoromethyl)benzoic acid was used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .

Method

The analysis was performed using a GC/MS method .

Results

The ultra trace analysis of fluorinated aromatic carboxylic acids was successfully carried out .

Synthesis of Folate by Bacteria, Plants, and Fungi

Field

Biochemistry

Application

4-Aminobenzoic acid (PABA) is an intermediate in the synthesis of folate by bacteria, plants, and fungi .

Method

Many bacteria, including those found in the human intestinal tract such as E. coli, generate PABA from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Results

This process results in the production of folate, an essential nutrient for many organisms .

Nutritional Supplement

Field

Nutrition

Application

4-Aminobenzoic acid (PABA) has been used as a nutritional supplement .

Method

PABA can be obtained from dietary sources such as liver, brewer’s yeast, kidney, molasses, mushrooms, and whole grains .

Results

As a supplement, PABA can provide certain health benefits, although it is considered nonessential for humans as the typical human gut microbiome generates PABA on its own .

安全和危害

The compound is classified under GHS07, with the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

属性

IUPAC Name |

4-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDURDLECJWHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302370 | |

| Record name | 4-[(trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Trifluoroacetyl)amino]benzoic acid | |

CAS RN |

404-26-2 | |

| Record name | 4-(Trifluoroacetylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 404-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(trifluoroacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

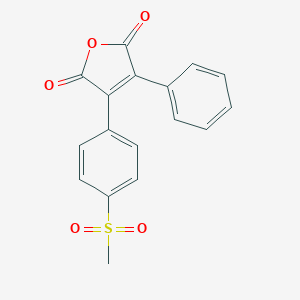

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)